1-Butoxyhex-2-ene
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Overview
Description
1-Butoxyhex-2-ene, also known as (2E)-1-Butoxy-2-hexene, is an organic compound with the molecular formula C10H20O. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes a butoxy group attached to the second carbon of a hexene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxyhex-2-ene can be synthesized through various methods. One common approach involves the reaction of 1-bromohex-2-ene with sodium butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the butoxide ion displaces the bromine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and ensure high selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Butoxyhex-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: 1-Butoxyhexane
Substitution: Haloalkanes
Scientific Research Applications
1-Butoxyhex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving lipid membranes due to its amphiphilic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of 1-Butoxyhex-2-ene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, hydrogen atoms are added across the double bond, converting it to a single bond .
Comparison with Similar Compounds
Similar Compounds
1-Butoxyhexane: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both a butoxy group and a double bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
54340-67-9 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-butoxyhex-2-ene |
InChI |
InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
LXDQSUZPIXBWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=CCCC |
Origin of Product |
United States |
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